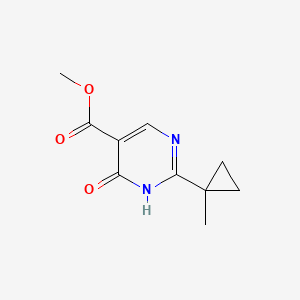

Methyl 2-(1-methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(1-methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is an organic compound with a unique structure that combines a cyclopropyl group with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable precursor followed by the introduction of the pyrimidine ring. Specific reaction conditions, such as the use of catalysts and solvents, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Methyl 2-(1-methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: It may serve as a probe for studying biological processes involving pyrimidine derivatives.

Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(1-methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and cyclopropyl-containing molecules. Examples are:

- Methyl 2-(1-cyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate

- Ethyl 2-(1-methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Uniqueness

Methyl 2-(1-methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is unique due to the specific combination of the cyclopropyl group and the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 2-(1-methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C12H15N3O3

- Molecular Weight: 249.27 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has been identified as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. Inhibition of ACC can lead to decreased lipogenesis and increased fatty acid oxidation, making it a potential therapeutic target for conditions such as obesity and dyslipidemia .

Antiproliferative Effects

Research has demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. In vitro studies have shown that the compound induces apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression. For instance, studies on human glioma cell lines indicated a significant reduction in cell viability upon treatment with the compound, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. In animal models of inflammation, it has been shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key players in inflammatory responses. This suggests that the compound may be beneficial in treating inflammatory diseases .

Case Studies

- Study on Obesity Models : A study evaluated the effects of this compound in diet-induced obesity models. The results indicated that treatment with the compound led to significant reductions in body weight and fat mass compared to control groups. Furthermore, metabolic profiling revealed improved lipid profiles and reduced hepatic triglyceride levels .

- Cancer Cell Line Studies : In a series of experiments involving various cancer cell lines (e.g., HepG2 and LNCaP), the compound was found to induce apoptosis through mitochondrial pathways. The study reported increased levels of reactive oxygen species (ROS) and activation of caspases, confirming the compound's role in promoting cell death in cancerous cells .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

methyl 2-(1-methylcyclopropyl)-6-oxo-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C10H12N2O3/c1-10(3-4-10)9-11-5-6(7(13)12-9)8(14)15-2/h5H,3-4H2,1-2H3,(H,11,12,13) |

InChI Key |

UHAKENMZONCYGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)C2=NC=C(C(=O)N2)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.